(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a benzoyl group, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzoyl and chlorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide
- (2S)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide
- (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrobromide
Uniqueness
The uniqueness of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it distinct from other similar compounds and can affect its performance in various applications.
Properties
Molecular Formula |
C25H24Cl2N2O2 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2R)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H23ClN2O2.ClH/c26-20-13-14-22(21(16-20)24(29)19-10-5-2-6-11-19)27-25(30)23-12-7-15-28(23)17-18-8-3-1-4-9-18;/h1-6,8-11,13-14,16,23H,7,12,15,17H2,(H,27,30);1H/t23-;/m1./s1 |
InChI Key |
SBTLBNQPUFTQQV-GNAFDRTKSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.